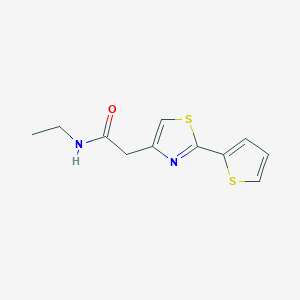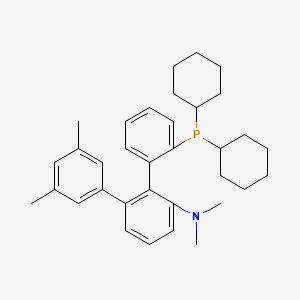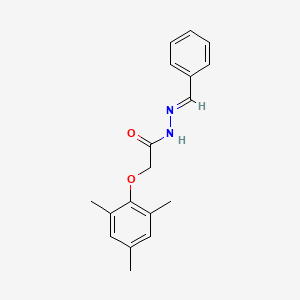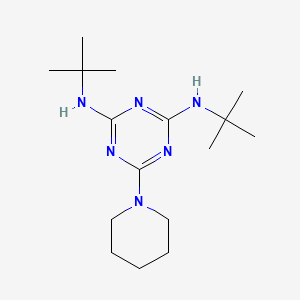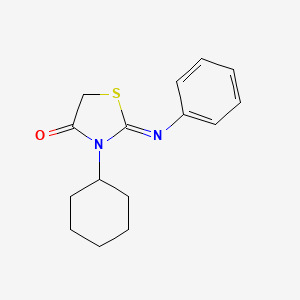
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a cyclohexyl group, a phenylimino group, and a thiazolidinone ring, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of cyclohexyl isothiocyanate with aniline in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenylimino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Mechanism of Action
The mechanism of action of (2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(Phenylimino)-1-benzothiophen-3(2H)-one
- (2Z)-2-(Phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group and a thiazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H18N2OS |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
OLEGOQMWZLEAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


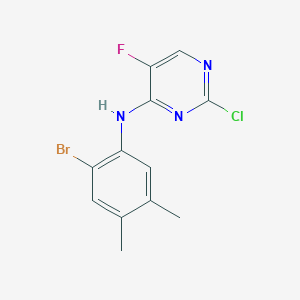
![3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide](/img/structure/B14918643.png)
![Oxydi-2,1-ethanediyl bis[(1,1-dioxidotetrahydro-3-thienyl)carbamate]](/img/structure/B14918646.png)

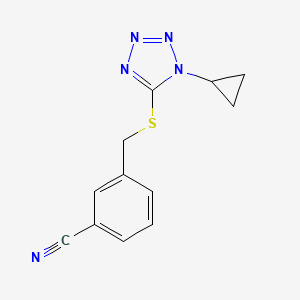
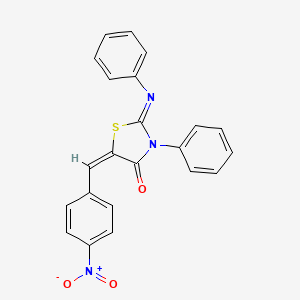
![N-pentyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14918668.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide](/img/structure/B14918700.png)
